2,3-Difluorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3-Difluorophenylboronic acid involves catalytic processes and direct addition reactions. For instance, perfluorophenylboronic acid catalyzes the stereoselective addition of alcohol nucleophiles to deactivated peracetylated d-galactal, leading to the synthesis of 2-deoxygalactosides with complete α-selectivity (Tatina, Moussa, Xia, & Judeh, 2019). Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The molecular structure of 2,3-Difluorophenylboronic acid has been characterized using various spectroscopic techniques. A study combining experimental methods and theoretical analysis provided detailed insights into its structural and spectroscopic properties (Karabacak, Kose, Atac, Cipiloglu, & Kurt, 2012).
Chemical Reactions and Properties
The chemical reactions involving 2,3-Difluorophenylboronic acid are diverse. For example, it is used in palladium-catalyzed cross-coupling reactions with 1-alkenyl halides or triflates, facilitating the synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Physical Properties Analysis
The physical properties of 2,3-Difluorophenylboronic acid, including its melting and boiling points, solubility, and stability, are critical for its application in chemical synthesis. However, specific studies focusing solely on these physical properties were not identified in the current search.
Chemical Properties Analysis
The chemical properties of 2,3-Difluorophenylboronic acid are largely defined by its reactivity in various organic synthesis processes. Its ability to participate in catalytic reactions and its reactivity with other chemical compounds are key aspects of its chemical properties. Studies like the synthesis and structural characterization of diarylpalladium complexes highlight its reactivity and interaction with other chemical entities (Nishihara, Onodera, & Osakada, 2004).
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application Summary : 2,3-Difluorophenylboronic acid has been explored in medicinal chemistry for its potential in developing enzyme inhibitors.
-
Scientific Field: Organic Chemistry
-
Scientific Field: Liquid Crystal Research
- Application Summary : This compound has been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : The specific methods would involve palladium-catalyzed cross-couplings .
- Results or Outcomes : The outcome is the creation of novel liquid crystalline compounds .
-
Scientific Field: Anion Receptor Research
- Application Summary : 2,3-Difluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
- Methods of Application : The specific methods would involve the preparation of phenylboronic catechol esters .
- Results or Outcomes : The outcome is the creation of promising anion receptors for polymer electrolytes .
-
Scientific Field: Synthesis of Fluorinated Biaryl Derivatives
- Application Summary : This compound has been used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Methods of Application : The specific methods would involve Suzuki cross-coupling reactions with aryl and heteroaryl halides .
- Results or Outcomes : The outcome is the creation of fluorinated biaryl derivatives .
-
Scientific Field: Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides
- Application Summary : 2,3-Difluorophenylboronic acid is used in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods would involve Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The synthesized compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Safety And Hazards
2,3-Difluorophenylboronic acid is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
properties
IUPAC Name |
(2,3-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXKFKWFYUOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370224 | |
Record name | 2,3-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenylboronic acid | |
CAS RN |
121219-16-7 | |
Record name | (2,3-Difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121219-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-(2,3-difluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Difluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.